molecular formula C10H12BrNO B8522152 1-(3-Bromo-pyridin-4-yl)-cyclopentanol

1-(3-Bromo-pyridin-4-yl)-cyclopentanol

Cat. No.: B8522152
M. Wt: 242.11 g/mol
InChI Key: IDANRTOLPMARMQ-UHFFFAOYSA-N
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Description

Evolution of Synthetic Strategies for Heterocycle-Functionalized Cyclopentanol (B49286) Derivatives

The synthesis of cyclopentanol derivatives functionalized with heterocyclic systems has evolved significantly, driven by the need for efficient and stereoselective methods. Early approaches often involved multi-step sequences that could be low-yielding and limited in scope.

Modern synthetic chemistry has introduced more sophisticated strategies. One-pot multicomponent reactions have emerged as a powerful tool for rapidly assembling complex molecules from simple precursors. vaia.com For instance, cascade reactions involving Michael additions followed by intramolecular aldol (B89426) or benzoin (B196080) reactions can construct densely functionalized cyclopentanones, which are direct precursors to cyclopentanols. researchgate.net

Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of cyclopropanes and alkenes, offer another atom-economical route to substituted cyclopentanes. cymitquimica.com The introduction of the heterocyclic moiety can be achieved either by using a heterocycle-containing building block in the main reaction or by functionalizing the cyclopentane (B165970) ring in a post-synthesis step. The development of catalytic systems, including both transition-metal and organocatalysis, has been pivotal in enhancing the efficiency and selectivity of these synthetic transformations, allowing for the construction of a diverse library of heterocycle-functionalized cyclopentanols. researchgate.netcymitquimica.com

Importance of Bromopyridine Motifs in Advanced Organic Synthesis

The bromopyridine motif is a cornerstone in advanced organic synthesis due to its versatile reactivity. The bromine atom, a halogen, serves as an excellent leaving group and a handle for a wide array of chemical transformations. It is particularly valuable in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the straightforward introduction of aryl, alkyl, and amino groups at the position of the bromine atom on the pyridine (B92270) ring. This reactivity makes bromopyridines highly valuable building blocks for creating libraries of substituted pyridine derivatives for drug discovery and materials science.

The position of the bromine atom on the pyridine ring influences its reactivity. For instance, 3-bromopyridine (B30812) can participate in various coupling reactions and can also be used to generate pyridyne intermediates, which enable unconventional substitution patterns. The ability to selectively functionalize the bromopyridine core provides chemists with a reliable strategy for the systematic modification of molecular properties.

Foundational Research and Contemporary Relevance of 1-(3-Bromo-pyridin-4-yl)-cyclopentanol in Chemical Sciences

While extensive research on the specific compound this compound is not widely available in public literature, its chemical structure suggests significant relevance as a synthetic intermediate. Its foundational importance can be inferred from the well-established chemistry of its constituent parts.

Plausible Synthetic Pathways: The synthesis of this compound can be envisioned through several strategic approaches. A primary method would involve a Grignard reaction. This would likely start from a dihalogenated pyridine, such as 3-bromo-4-chloropyridine (B1270894) or 3,4-dibromopyridine. Selective metal-halogen exchange at the 4-position, which is generally more reactive towards such exchanges than the 3-position, would generate a 3-bromo-4-pyridylmagnesium halide intermediate. Subsequent nucleophilic addition of this Grignard reagent to cyclopentanone (B42830) would yield the target tertiary alcohol, this compound, after an aqueous workup. researchgate.net

Alternatively, a lithium-halogen exchange reaction at low temperatures could be employed to generate the corresponding 3-bromo-4-lithiopyridine species, which would then react with cyclopentanone.

Contemporary Relevance: The contemporary relevance of this compound lies in its potential as a versatile building block for more complex molecules. The hydroxyl group of the cyclopentanol moiety can be used as a handle for further reactions, such as esterification, etherification, or as a directing group in subsequent transformations. Simultaneously, the 3-bromopyridine ring provides a site for cross-coupling reactions.

This dual functionality allows for a divergent synthetic approach, where either the cyclopentanol portion or the bromopyridine portion can be modified selectively. This makes this compound a potentially valuable intermediate in the synthesis of compound libraries for screening in drug discovery programs, particularly for targets where a three-dimensional scaffold is desired to interact with a biological receptor. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen), along with a modifiable aromatic system, are features commonly sought in medicinal chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance Not available in published literature
Melting Point Not available in published literature
Boiling Point Not available in published literature
Solubility Not available in published literature
CAS Number Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H12BrNO/c11-9-7-12-6-3-8(9)10(13)4-1-2-5-10/h3,6-7,13H,1-2,4-5H2

InChI Key

IDANRTOLPMARMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=NC=C2)Br)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Bromo Pyridin 4 Yl Cyclopentanol and Analogous Structures

Construction of the Substituted Pyridine (B92270) Moiety

The assembly of the 1-(3-bromo-pyridin-4-yl)-cyclopentanol scaffold requires precise control over the regiochemistry of two key transformations on the pyridine ring. The following sections delve into the advanced synthetic methods available for achieving the desired 3,4-disubstitution pattern.

Regioselective Halogenation Strategies for Bromopyridines

The introduction of a bromine atom specifically at the C-3 position of the pyridine ring is a critical first step in the synthesis of the target molecule. Due to the electron-deficient character of the pyridine ring, electrophilic aromatic substitution reactions are generally sluggish and often require harsh conditions, leading to mixtures of regioisomers. chemrxiv.org Therefore, more advanced and selective methods are imperative.

Electrophilic Bromination:

Direct electrophilic bromination of unsubstituted pyridine is notoriously difficult and typically requires high temperatures and strongly acidic conditions, often leading to low yields and poor regioselectivity. The reaction proceeds via the formation of a positively charged arenium ion intermediate. libretexts.org Attack at the C-3 position is kinetically favored over attack at C-2 or C-4 because the resulting resonance structures of the arenium ion avoid placing a positive charge on the electronegative nitrogen atom.

A significant advancement in regioselective 3-halogenation involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate. One such strategy is the use of Zincke imine intermediates . chemrxiv.orgnih.govresearchgate.netnsf.gov In this approach, the pyridine is first activated with a suitable reagent, such as 2,4-dinitrochlorobenzene (Zincke's salt) or triflic anhydride, to form a pyridinium salt. Subsequent ring-opening with an amine generates a highly reactive, electron-rich dienamine intermediate known as a Zincke imine. This intermediate readily undergoes electrophilic bromination at the C-3 position under mild conditions using reagents like N-bromosuccinimide (NBS). nih.govnsf.gov The final step involves ring-closure back to the aromatic pyridine, now bearing a bromine atom at the desired C-3 position. Computational studies have shown that for bromination, the irreversible carbon-halogen bond-forming step determines the regioselectivity. nih.govchemrxiv.org

Reagent SystemPosition of BrominationMechanistic PathwayReference
Br₂ / OleumC-3 and C-5Electrophilic Aromatic Substitution google.com
Zincke Salt / Amine, then NBSC-3Electrophilic addition to Zincke imine nih.govnsf.gov

Pyridyne-Mediated Bromination:

An alternative, though less common for this specific substitution pattern, is the generation of a pyridyne intermediate. This typically occurs under strongly basic conditions from a dihalopyridine. For instance, treatment of 3,4-dihalopyridine with a strong base can lead to the formation of a 3,4-pyridyne. Subsequent trapping with a bromine source could potentially introduce a bromine atom. However, this method is often not regioselective and can lead to a mixture of products.

Carbon-Carbon Bond Formation at the Pyridine C-4 Position

With the 3-bromo-pyridine scaffold in hand, the next crucial step is the introduction of the cyclopentanol (B49286) group at the C-4 position. Several modern carbon-carbon bond-forming reactions can be employed for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. To synthesize this compound, a plausible route would involve the coupling of a 3-bromopyridine (B30812) derivative with a suitable cyclopentylboronic acid or ester derivative.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-iodo-3-bromopyridine) to form a palladium(II) species.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.

A key challenge in this approach is the synthesis of the required 4-functionalized 3-bromopyridine or the corresponding cyclopentylboronic acid derivative. For instance, one could envision the Suzuki-Miyaura coupling between 3-bromo-4-iodopyridine and a cyclopentylboronic acid derivative. The relative reactivity of the C-I versus the C-Br bond would need to be carefully considered to ensure selective coupling at the C-4 position.

Coupling Partner 1Coupling Partner 2CatalystBaseProduct
3-Bromo-4-iodopyridineCyclopentylboronic acidPd(PPh₃)₄Na₂CO₃3-Bromo-4-cyclopentylpyridine
4-Boronic acid pinacol ester of 3-bromopyridineCyclopentyl bromidePdCl₂(dppf)K₃PO₄3-Bromo-4-cyclopentylpyridine

A more direct approach to forming the C-C bond at the C-4 position involves the nucleophilic addition of a cyclopentyl organometallic reagent to an activated pyridine ring. The inherent electron deficiency of the pyridine ring makes it susceptible to attack by strong nucleophiles, particularly at the C-2 and C-4 positions.

To enhance the reactivity and selectivity of this process, the pyridine nitrogen can be activated by forming a pyridinium salt. For example, reaction of 3-bromopyridine with an alkyl chloroformate or another activating agent generates a pyridinium species that is highly electrophilic at the C-4 position. Subsequent addition of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or a cyclopentyllithium reagent would lead to the formation of a dihydropyridine intermediate. organic-chemistry.orgresearchgate.netnih.govresearchgate.net Oxidation of this intermediate would then yield the desired 4-cyclopentyl-3-bromopyridine. This product could then be converted to the target cyclopentanol through a subsequent oxidation of the cyclopentyl group or by starting with a protected cyclopentanone (B42830) derivative.

A more direct route to the final product involves the addition of a Grignard reagent derived from a protected cyclopentanone to the activated 3-bromopyridine, followed by deprotection. Alternatively, the Grignard reagent of 3-bromopyridine can be prepared and reacted with cyclopentanone. chegg.comchegg.com

Pyridine DerivativeNucleophileProduct after Oxidation/Work-up
N-Acyl-3-bromopyridinium saltCyclopentylmagnesium bromide4-Cyclopentyl-3-bromopyridine
3-BromopyridineCyclopentyllithium4-Cyclopentyl-3-bromopyridine
3-Bromopyridylmagnesium bromideCyclopentanoneThis compound

For the de novo construction of the substituted pyridine ring, the inverse electron demand Diels-Alder (IEDDA) reaction offers a powerful and convergent strategy. acsgcipr.orgrsc.orgwikipedia.orgnih.govnih.gov This reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. In the context of pyridine synthesis, an electron-deficient azadiene (e.g., a 1,2,4-triazine) can react with an electron-rich dienophile that incorporates the desired cyclopentyl moiety.

The mechanism proceeds through an initial [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small stable molecule like dinitrogen, to afford the aromatic pyridine ring. The substitution pattern on the final pyridine product is dictated by the substituents on the starting azadiene and dienophile. To obtain a 3-bromo-4-cyclopentyl substituted pyridine, one would require a dienophile derived from cyclopentanone (e.g., a cyclopentyl enamine or enol ether) and an appropriately substituted brominated azadiene.

DieneDienophileProduct
5-Bromo-1,2,4-triazine1-Cyclopentenyl-pyrrolidine3-Bromo-4-cyclopentylpyridine (after elimination)
3,6-Disubstituted-5-bromo-1,2,4-triazineCyclopentyl enol etherSubstituted 3-bromo-4-cyclopentylpyridine

Formation and Functionalization of the Cyclopentanol Ring System

Stereoselective Reduction of Cyclopentanone Precursors

One of the most common approaches to introduce a hydroxyl group with a defined stereochemistry is the stereoselective reduction of a prochiral cyclopentanone precursor. The choice of reducing agent and reaction conditions plays a pivotal role in controlling the diastereoselectivity of the reduction.

Chiral boranes and oxazaborolidine catalysts are powerful tools for the enantioselective reduction of ketones. wikipedia.orgorganic-chemistry.orginsuf.orgnih.govinsuf.org For a precursor such as 4-(3-bromopyridin-4-yl)cyclopentanone, reduction with a chiral reducing agent can lead to the formation of either the cis or trans diastereomer of the corresponding cyclopentanol with high selectivity. The mechanism of these reductions often involves the formation of a transient complex between the ketone and the chiral catalyst, which directs the hydride delivery from a specific face of the carbonyl group.

Table 1: Stereoselective Reduction of Cyclopentanone Precursors

Precursor Chiral Reducing Agent/Catalyst Diastereomeric Ratio (cis:trans) Yield (%) Reference
4-Aryl-cyclopentanone (R)-CBS-oxazaborolidine, BH3·SMe2 >95:5 92 Fictionalized Data
4-(Pyridin-4-yl)cyclopentanone L-Selectride® 10:90 88 Fictionalized Data

This table contains fictionalized data for illustrative purposes, as specific experimental data for the direct reduction of 4-(3-bromopyridin-4-yl)cyclopentanone was not found in the searched literature.

Grignard-Type Additions for Tertiary Alcohol Formation

The direct formation of the tertiary alcohol, this compound, can be achieved through the addition of a pyridinyl organometallic reagent to cyclopentanone. Grignard reagents are the most commonly employed for this transformation. The key challenge in this approach is the generation of the 3-bromo-4-pyridinylmagnesium halide due to the inherent reactivity of the pyridine ring and the potential for side reactions.

Improved procedures for the preparation of 3-pyridylmagnesium bromide have been developed, which can then be reacted with ketones to form the corresponding tertiary alcohols. researchgate.net An alternative strategy involves a halogen-metal exchange reaction, for instance, treating 3-bromo-4-iodopyridine with a Grignard reagent or an organolithium reagent at low temperatures to generate a more reactive 4-pyridinyl organometallic species, which can then be added to cyclopentanone. The use of chiral ligands or auxiliaries can induce stereoselectivity in these additions, leading to enantioenriched products. nih.govrsc.orgresearchgate.net

Table 2: Grignard-Type Additions to Cyclopentanone

Pyridinyl Precursor Organometallic Reagent Additive/Ligand Product Yield (%) Reference
3-Bromopyridine Mg, Ethyl Bromide (catalyst) None 1-(Pyridin-3-yl)cyclopentanol 65 researchgate.net
3-Bromo-4-iodopyridine i-PrMgCl·LiCl None This compound 78 Fictionalized Data

This table contains a mix of literature-derived and fictionalized data for illustrative purposes.

Cyclopentane (B165970) Ring Functionalization and Derivatization

Following the formation of the 1-(pyridin-4-yl)cyclopentanol core, further functionalization of the cyclopentane ring can provide access to a diverse range of analogs. Methodologies for the introduction of various substituents are crucial for structure-activity relationship (SAR) studies.

One approach involves the ring-opening of cyclopentene oxide derivatives. A suitably substituted 1-(pyridin-4-yl)cyclopentene can be epoxidized, and the subsequent ring-opening with various nucleophiles can introduce functionalities at the C2 and C3 positions of the cyclopentane ring in a stereocontrolled manner. researchgate.netnih.govmdpi.comnih.gov Another strategy is the derivatization of existing functional groups on the cyclopentane ring, such as esters or alcohols, which can be introduced early in the synthesis. nih.gov

Convergent and Divergent Synthetic Routes

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of a core scaffold at a late step in the synthesis, enabling the rapid generation of a library of analogs. nih.govresearchgate.netnih.gov In the context of this compound, a divergent approach could involve the synthesis of 1-(pyridin-4-yl)cyclopentanol, followed by late-stage bromination of the pyridine ring.

Direct C-H bromination of the pyridine ring at the 3-position can be challenging due to the electronic nature of the heterocycle. However, methods involving directed metalation or the use of specific brominating agents under controlled conditions can achieve the desired regioselectivity. Enzymatic halogenation also presents a promising avenue for highly selective late-stage C-H functionalization. nih.gov

Table 3: Late-Stage Bromination Strategies

Substrate Brominating Agent Catalyst/Conditions Product Yield (%) Reference
1-(Pyridin-4-yl)cyclopentanol N-Bromosuccinimide (NBS) Triflic Acid This compound 55 Fictionalized Data
Phenylpyridine derivative Br2 AlCl3 Brominated derivative 70 Fictionalized Data

This table contains fictionalized data for illustrative purposes, as specific late-stage bromination of 1-(pyridin-4-yl)cyclopentanol was not found in the searched literature.

Tandem Reaction Sequences for Efficient Synthesis

Tandem, or cascade, reactions offer a highly efficient approach to molecular synthesis by combining multiple bond-forming events in a single pot without the isolation of intermediates. This strategy reduces waste, saves time, and can lead to the rapid construction of complex molecular architectures. nih.govmdpi.comresearchgate.netbeilstein-journals.orgacs.org

A potential tandem reaction for the synthesis of this compound could involve an initial conjugate addition of a nucleophile to a cyclopentenone precursor, followed by an intramolecular cyclization and subsequent reaction with a 3-bromo-4-pyridinyl nucleophile. Alternatively, a convergent approach could utilize a cross-coupling reaction, such as a Suzuki or Negishi coupling, to join a pre-functionalized cyclopentanol derivative with a 3-bromo-4-pyridinyl boronic acid or organozinc reagent. chemrxiv.orgnih.govnih.govsemanticscholar.orgorganic-chemistry.org

Table 4: Potential Tandem and Convergent Reactions

Reaction Type Reactant 1 Reactant 2 Catalyst/Conditions Product Reference Concept
Tandem Michael Addition/Cyclization Cyclopentenone 3-Bromo-4-lithiopyridine Chiral Amine Catalyst Functionalized this compound beilstein-journals.org
Convergent Suzuki Coupling 1-Boronyl-cyclopentanol 3-Bromo-4-iodopyridine Pd(PPh3)4, Base This compound nih.govorganic-chemistry.org

This table presents conceptual pathways based on the cited literature, as direct tandem syntheses for the target molecule were not found.

Sustainable and Green Chemistry Approaches in Compound Synthesis

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and green methodologies for the synthesis of complex molecules like this compound and its analogs. ijarsct.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govresearchgate.net Key strategies in this domain include the use of alternative energy sources like microwave irradiation, the implementation of continuous flow processes, and the application of biocatalysis to achieve high selectivity under mild conditions. nih.govrasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijarsct.co.insphinxsai.com By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance product purity by minimizing the formation of by-products. mdpi.comorganic-chemistry.org

In the context of synthesizing pyridine derivatives, microwave irradiation has been successfully employed in various reaction types, including multicomponent reactions (MCRs) which are themselves inherently green by design. mdpi.comnih.gov For instance, the one-pot synthesis of functionalized pyridines has been shown to be far more efficient under microwave conditions compared to traditional refluxing. nih.gov While direct microwave-assisted synthesis of this compound via Grignard-type reactions is not extensively documented, the principles are applicable. The rapid heating could potentially accelerate the formation of the organometallic reagent and its subsequent addition to cyclopentanone, reducing the likelihood of side reactions associated with prolonged exposure of sensitive reagents to reaction conditions.

Research comparing conventional heating with microwave-assisted methods for the synthesis of various pyridine derivatives consistently demonstrates the latter's superiority in terms of efficiency and reaction time. organic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Derivative Synthesis organic-chemistry.orgnih.gov
ProductMethodReaction TimeYield (%)
Polysubstituted Pyridine (via MCR)Microwave Irradiation (Ethanol)2–7 min82–94%
Conventional Heating (Reflux in Ethanol)6–9 h71–88%
Trisubstituted Pyridine (Bohlmann-Rahtz)Microwave Irradiation (DMSO, 170°C)10–20 minUp to 98%
Conventional Heating (Sealed Tube)Several hoursLower yields

Continuous Flow Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and control, particularly for highly reactive and hazardous reagents like organometallics used in Grignard reactions. chemicalindustryjournal.co.ukvapourtec.com In a flow system, small volumes of reagents are continuously mixed and reacted in a tube or microreactor, allowing for precise control of parameters such as temperature, pressure, and reaction time. vapourtec.com The high surface-area-to-volume ratio enables efficient heat transfer, mitigating the risks associated with the exothermic nature of Grignard reagent formation and addition. vapourtec.com

The synthesis of pyridyl alcohols, analogous to this compound, can be significantly improved using flow chemistry. The Grignard reagent can be generated in-situ and immediately reacted with the ketone in a subsequent reaction coil, minimizing decomposition of the sensitive organometallic species. chemicalindustryjournal.co.uk However, challenges can arise. For example, in the flow synthesis of 3-vinylpyridine via a Grignard addition, precipitation of the intermediate oxymagnesium chloride in tetrahydrofuran (THF) was observed, leading to reactor blockage. nih.gov This highlights the importance of solvent choice and reactor design when applying flow chemistry to polar, heteroaromatic compounds.

Despite these challenges, the benefits are substantial. Flow chemistry allows for the safe production of compounds that would be difficult to scale up in batch mode. The improved control often leads to higher yields and purities compared to batch processes.

Table 2: Conceptual Advantages of Flow Chemistry for Grignard-Type Synthesis of Pyridyl Alcohols
ParameterBatch ProcessingContinuous Flow Processing
SafetyPoor heat dissipation for large volumes; risk of thermal runaway.Excellent heat transfer; small reaction volume minimizes risk. vapourtec.com
Reagent StabilitySensitive Grignard reagents may decompose over long reaction times.In-situ generation and immediate use minimizes decomposition. chemicalindustryjournal.co.uk
ScalabilityDifficult and hazardous to scale up.Scalable by running the system for longer periods.
ControlDifficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. vapourtec.com
ProductivityLimited by batch size and downtime.Potentially higher throughput for automated systems.

Biocatalysis and Enzymatic Methods

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering exceptional chemo-, regio-, and enantioselectivity under mild, environmentally benign conditions (ambient temperature and pressure, neutral pH). nih.gov This approach is particularly valuable for producing chiral molecules, a key consideration in the pharmaceutical industry where single enantiomers are often required. researchgate.net

For structures analogous to this compound, biocatalysis offers a green route to obtaining enantiomerically pure pyridyl alcohols. While the direct asymmetric synthesis of a tertiary alcohol via enzymatic addition of a Grignard-type reagent is not standard, enzymes are highly effective in the kinetic resolution of racemic secondary alcohols. For example, lipases, such as Candida antarctica lipase (CAL), have been used to resolve racemic 1-(2-pyridyl)ethanols through enantioselective acetylation. acs.org In this process, one enantiomer is selectively acetylated, allowing for the easy separation of the resulting ester from the unreacted alcohol enantiomer, both with high enantiomeric purity. acs.org This method avoids the use of toxic heavy metals often found in chiral catalysts and operates under much milder conditions.

Table 3: Lipase-Catalyzed Resolution of Racemic 1-(2-Pyridyl)ethanols acs.org
SubstrateEnzymeAcylating AgentTemperature (°C)Product (Configuration)Yield (%)Enantiomeric Excess (ee, %)
1-(2-Pyridyl)ethanolCALVinyl acetateRoom Temp.(R)-Acetate>45%>99%
1-(2-Pyridyl)ethanolCALVinyl acetateRoom Temp.(S)-Alcohol>45%>99%
1-(6-Methyl-2-pyridyl)ethanolCALVinyl acetate60(R)-Acetate48%>99%
1-(6-Methyl-2-pyridyl)ethanolCALVinyl acetate60(S)-Alcohol47%>99%

These sustainable methodologies underscore the chemical industry's progress toward more environmentally responsible manufacturing. By integrating techniques such as microwave synthesis, continuous flow processing, and biocatalysis, the production of complex pyridine derivatives can be achieved with greater efficiency, improved safety, and a significantly reduced environmental footprint.

Chemical Reactivity and Mechanistic Transformations of 1 3 Bromo Pyridin 4 Yl Cyclopentanol

Reactivity Profiles of the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of 1-(3-Bromo-pyridin-4-yl)-cyclopentanol is a key center of reactivity. Its lone pair of electrons imparts basicity and nucleophilicity, and allows it to act as a ligand for metal centers.

Ligand Design and Coordination Chemistry with Transition Metals

The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate with transition metals, making the compound a potential monodentate ligand in coordination chemistry. This interaction is fundamental in the design of catalysts and functional materials. The coordination of the pyridine nitrogen to a metal center, such as palladium, can influence the electronic properties of the pyridine ring, which may be a crucial factor in catalytic cycles. mdpi.com For instance, in palladium-catalyzed reactions, coordination of the pyridine nitrogen to the palladium atom can decrease the electron density on the rest of the ring system. mdpi.com

The steric bulk of the adjacent cyclopentanol (B49286) group is expected to play a significant role in the coordination process. This bulky substituent could sterically hinder the approach of a metal center, influencing the stability and geometry of the resulting metal complex. This steric influence could be harnessed in catalyst design to control selectivity in catalytic transformations.

Acid-Base Equilibrium and Protonation State Studies

Studying the protonation state is crucial as it can dramatically alter the compound's reactivity. For example, protonation of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for certain nucleophilic substitutions.

Transformations Involving the Aryl Bromide Substituent

The bromine atom at the 3-position of the pyridine ring is a versatile functional group, enabling a wide range of transformations, particularly transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Cross-Coupling Reactions for Further Diversification (e.g., Suzuki, Sonogashira, Negishi)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov These reactions allow for the introduction of a wide variety of substituents at the 3-position of the pyridine ring.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org For this compound, a Suzuki coupling could be used to introduce new aryl, heteroaryl, or alkyl groups. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the synthesis of aryl alkynes. scirp.orgsemanticscholar.org It is carried out under mild, typically basic, conditions. wikipedia.org

Negishi Coupling: The Negishi coupling reaction forms a carbon-carbon bond by reacting the aryl bromide with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgorgsyn.org It is a valuable tool for creating complex molecular architectures. nih.gov

Table 1: Illustrative Cross-Coupling Reactions for this compound
Reaction TypeCoupling PartnerTypical CatalystPotential Product
SuzukiPhenylboronic acidPd(PPh₃)₄1-(3-Phenyl-pyridin-4-yl)-cyclopentanol
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuI1-(3-(Phenylethynyl)-pyridin-4-yl)-cyclopentanol
NegishiPhenylzinc chloridePd(PPh₃)₄1-(3-Phenyl-pyridin-4-yl)-cyclopentanol

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov

In the case of this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions to nucleophilic attack. wikipedia.org However, the bromine is at the 3-position (meta to the nitrogen), which is not directly activated. Therefore, SNAr reactions at the C-Br bond are generally difficult and would likely require harsh conditions or the presence of additional strong electron-withdrawing groups on the ring. While concerted SNAr mechanisms have been proposed, the classical two-step addition-elimination mechanism via a Meisenheimer complex is more commonly considered. libretexts.orgnih.gov

Pyridyne-Mediated Isomerization and Functionalization

Pyridynes are highly reactive intermediates, analogous to benzynes, that can be generated from halopyridines. chemistryviews.org The formation of a 3,4-pyridyne intermediate from this compound could potentially be achieved through treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), which would induce elimination of HBr.

Halogen-Metal Exchange and Organometallic Reagent Formation

The presence of a carbon-bromine bond on the electron-deficient pyridine ring is a prime site for halogen-metal exchange, a powerful transformation for creating a nucleophilic carbon center. wikipedia.org This reaction converts the typically electrophilic aryl halide into a potent organometallic nucleophile, which can then be trapped with various electrophiles. ias.ac.in

The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). saylor.org The reaction proceeds via a kinetically controlled process where the equilibrium favors the formation of the more stable organolithium species. wikipedia.org For this compound, treatment with an alkyllithium reagent would lead to the formation of the corresponding 4-lithiated pyridine derivative.

A significant challenge in this transformation is the presence of the acidic tertiary hydroxyl group, which would be readily deprotonated by the strongly basic organolithium reagent. This necessitates the use of at least two equivalents of the lithium reagent: the first to deprotonate the alcohol and the second to perform the halogen-metal exchange. An alternative strategy involves a two-step process where the hydroxyl group is first deprotonated with a less reactive base like sodium hydride (NaH) before introducing the organolithium reagent for the exchange.

A more sophisticated and often milder approach for substrates bearing acidic protons involves the combined use of a Grignard reagent and an alkyllithium. nih.gov For instance, the substrate can be treated first with one equivalent of isopropylmagnesium chloride (i-PrMgCl) to deprotonate the alcohol and form a magnesium alkoxide. Subsequent addition of n-BuLi then efficiently carries out the bromine-lithium exchange under non-cryogenic conditions. nih.gov This method prevents the consumption of the valuable alkyllithium reagent by the acidic proton and can lead to cleaner reactions. nih.gov

The resulting organometallic species, be it a lithio- or magnesiated derivative, is a versatile intermediate for forging new carbon-carbon or carbon-heteroatom bonds.

Reagent System Description Key Considerations
Alkyllithium (≥2 equiv.) e.g., n-BuLi, sec-BuLi, t--BuLi. The first equivalent deprotonates the -OH group, the second performs the Br/Li exchange. saylor.orgRequires cryogenic temperatures (e.g., -78 °C) to minimize side reactions.
Grignard Reagents e.g., iPrMgCl·LiCl. Can be used for Br/Mg exchange, often requiring activation of magnesium metal. znaturforsch.comGenerally less reactive than organolithiums. The presence of the -OH group can complicate the reaction.
Combined i-PrMgCl / n-BuLi Sequential addition: i-PrMgCl deprotonates the alcohol, followed by n-BuLi for the Br/Li exchange. nih.govOffers high efficiency and selectivity for substrates with acidic protons under mild conditions.

Reactions of the Tertiary Hydroxyl Group

The tertiary alcohol functionality on the cyclopentyl ring is a hub for a variety of chemical transformations, including oxidation, dehydration, and derivatization through etherification or esterification.

The oxidation of tertiary alcohols is not a straightforward process, as it cannot lead to a ketone without carbon-carbon bond cleavage. Unlike primary and secondary alcohols, which are readily oxidized to aldehydes and ketones respectively, tertiary alcohols lack a hydrogen atom on the carbinol carbon. youtube.com

Reagents like pyridinium chlorochromate (PCC) or those used in Swern or Dess-Martin oxidations are generally ineffective for oxidizing tertiary alcohols. wikipedia.orgorganicchemistrytutor.com Under harsh oxidative conditions (e.g., using strong acids and oxidants like permanganate or dichromate), the molecule is likely to undergo degradation through fragmentation pathways, initiated by the dehydration of the alcohol.

However, a specific type of oxidative rearrangement, known as the Babler oxidation, can occur with tertiary allylic alcohols using PCC, which results in an enone. wikipedia.orgresearchgate.net While this compound is not an allylic alcohol, this highlights that specialized reagents can effect transformations at tertiary alcohol centers. For the subject compound, any attempt at direct oxidation would likely require highly specialized reagents or conditions that promote C-C bond cleavage, and is not a synthetically viable route to a simple carbonyl compound.

The dehydration of this compound is a facile reaction, typical for tertiary alcohols, leading to the formation of alkenes. This transformation is most commonly achieved under acidic conditions. The reaction proceeds via an E1 elimination mechanism, which involves a carbocation intermediate. quora.comyoutube.com

The mechanism involves three key steps:

Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group, water. study.com

Carbocation Formation: The protonated alcohol departs as a water molecule, generating a relatively stable tertiary carbocation on the cyclopentyl ring. quora.com

Deprotonation: A base (water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

Two primary olefinic products can be formed, depending on which adjacent proton is removed:

1-(3-Bromo-pyridin-4-yl)cyclopent-1-ene: The endocyclic alkene, formed by removing a proton from the C2 position of the cyclopentyl ring.

4-(Cyclopentylidenemethyl)-3-bromopyridine: The exocyclic alkene, formed by removing a proton from the methyl group if one were present, but in this case, a rearrangement would be necessary or it would be formed from a different precursor. The more relevant comparison is the endocyclic product versus a product formed from rearrangement. Given the structure, the primary competition is between different positions on the cyclopentyl ring.

According to Zaitsev's rule, the more substituted, and therefore more stable, alkene is typically the major product. In this case, 1-(3-bromo-pyridin-4-yl)cyclopent-1-ene would be the predicted major product.

An alternative, non-acidic method for dehydration involves treatment with phosphorus oxychloride (POCl₃) in pyridine. libretexts.org This reaction proceeds through an E2 mechanism, which can sometimes favor the formation of the less substituted (Hofmann) product, although with tertiary alcohols the Zaitsev product often still predominates. libretexts.org

Dehydration Method Mechanism Predicted Major Product Conditions
Acid-Catalyzed E1 via tertiary carbocation quora.com1-(3-Bromo-pyridin-4-yl)cyclopent-1-ene (Zaitsev product)Strong acid (H₂SO₄, TsOH), heat
POCl₃ in Pyridine E2 via chlorophosphate ester intermediate libretexts.org1-(3-Bromo-pyridin-4-yl)cyclopent-1-enePOCl₃, pyridine, often at 0 °C to reflux

Direct derivatization of the tertiary hydroxyl group can be achieved through etherification and esterification, although the steric hindrance of the tertiary center requires specific reaction conditions.

Etherification: The Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is not suitable for preparing ethers from tertiary alcohols because the sterically hindered tertiary alkoxide is a strong base and promotes elimination of the alkyl halide rather than substitution. wikipedia.org However, ethers can be formed under Sₙ1 conditions. For example, reacting the alcohol with a primary alkyl halide in the presence of a strong acid can proceed through the tertiary carbocation intermediate, which is then trapped by the alcohol. masterorganicchemistry.com Another approach is the acid-catalyzed addition of the alcohol to an alkene. masterorganicchemistry.com

Esterification: The direct Fischer esterification of a tertiary alcohol with a carboxylic acid under acidic catalysis is generally unsuccessful due to the rapid competing dehydration reaction. commonorganicchemistry.comgoogle.com To overcome this, more reactive carboxylic acid derivatives are used under neutral or basic conditions. A common and effective method is to react the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. reddit.com This avoids the strongly acidic conditions that promote elimination. For particularly challenging esterifications of sterically hindered alcohols, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an activating agent like 4-dimethylaminopyridine (DMAP), can be employed to facilitate the reaction. researchgate.net

Intramolecular Cyclization and Ring-Annulation Strategies

The dual functionality of this compound allows for its use in intramolecular cyclization reactions to build fused ring systems. These strategies typically involve converting one part of the molecule into a nucleophile and another into an electrophile.

A powerful strategy involves the use of the organometallic intermediates discussed in section 3.2.4. After halogen-metal exchange to generate the 4-lithiopyridyl species, this potent nucleophile can be made to react with an electrophilic center tethered to the cyclopentanol moiety. This is the basis of the Parham cyclization, where an aryllithium attacks an intramolecular electrophile. wikipedia.org For this to be applied to the title compound, the hydroxyl group would first need to be modified. For example, conversion of the alcohol to an alkyl halide or tosylate, followed by attachment of a side chain containing an electrophile (like an ester or ketone), could set the stage for a subsequent lithiation and intramolecular ring closure.

Alternatively, under Brønsted acid catalysis, the pyridine ring can be protonated, and under certain conditions, intramolecular condensations resembling an aldol (B89426) reaction can occur between activated side chains and the pyridine ring. rsc.org While direct cyclization involving the cyclopentanol itself is less straightforward, derivatization of the alcohol could enable such pathways.

Radical Chemistry and Associated Reaction Mechanisms

The carbon-bromine bond of this compound is susceptible to homolytic cleavage to generate a pyridyl radical. This transformation opens up a rich field of radical chemistry, distinct from the ionic pathways previously discussed.

The generation of the pyridyl radical can be achieved through several methods:

Photoredox Catalysis: Using a suitable photocatalyst (e.g., based on iridium or ruthenium) and visible light, the bromo-pyridine can undergo a single-electron reduction to form a radical anion. nih.govrsc.org This radical anion rapidly fragments, cleaving the C-Br bond to release a bromide ion and the desired pyridyl radical. nih.gov

Classical Radical Initiators: Reagents like tris(trimethylsilyl)silane ((TMS)₃SiH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can mediate the formation of the pyridyl radical from the corresponding bromide. nih.gov

Once formed, the 1-(cyclopentanol)-pyridin-4-yl radical is a nucleophilic species that can engage in a variety of reactions. A prominent application is the addition to electron-poor alkenes in an anti-Markovnikov fashion. nih.gov

Furthermore, intramolecular radical cyclization is a powerful method for forming complex polycyclic structures. uv.esbeilstein-journals.org If a radical acceptor, such as an alkene or alkyne, were appended to the cyclopentanol side chain, the generated pyridyl radical could attack this moiety intramolecularly to form a new ring system. The regioselectivity of such cyclizations is often predictable based on Baldwin's rules. This approach provides a complementary strategy to the ionic cyclizations for constructing fused heterocyclic scaffolds. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

While specific experimental data for 1-(3-bromo-pyridin-4-yl)-cyclopentanol is not widely available in public literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent fragments: a 3-bromo-4-substituted pyridine (B92270) ring and a cyclopentanol (B49286) moiety.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopentyl group. The pyridine protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The cyclopentyl protons would resonate in the upfield region (typically δ 1.5-2.5 ppm). The hydroxyl proton of the cyclopentanol group would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon spectrum would provide insights into the number of unique carbon environments. The pyridine ring carbons would appear in the downfield region (δ 120-160 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The quaternary carbon of the cyclopentyl ring attached to both the pyridine ring and the hydroxyl group would be found further downfield compared to the other aliphatic carbons (δ 20-40 ppm).

A hypothetical data table for the predicted NMR shifts is presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-28.5 - 8.7150 - 152
Pyridine H-57.3 - 7.5125 - 127
Pyridine H-68.4 - 8.6148 - 150
Cyclopentyl CH₂1.6 - 2.023 - 25
Cyclopentyl CH₂1.8 - 2.238 - 40
Quaternary C-75 - 80
C-Br-120 - 122
C-N-145 - 147
C-4 (Pyridine)-155 - 157

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To establish unambiguous assignments and connectivity, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the pyridine ring and the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the cyclopentyl ring and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the relative stereochemistry of the molecule, if applicable, and to confirm through-space interactions between the pyridine and cyclopentyl protons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula and confirming the compound's identity. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, potentially showing the loss of the cyclopentanol group or the bromine atom.

Technique Expected Observation
Mass Spectrometry (MS)Molecular ion peak with a characteristic bromine isotopic pattern (M⁺ and M+2⁺).
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement to confirm the elemental formula (C₁₀H₁₂BrNO).

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound's structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic pyridine ring and the aliphatic cyclopentyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra.

Functional Group **Expected IR Absorption (cm⁻¹) **
O-H Stretch (alcohol)3200 - 3600 (broad)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=C, C=N Stretch (pyridine)1400 - 1600
C-O Stretch (alcohol)1000 - 1260
C-Br Stretch500 - 600

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is expected to give rise to absorption bands in the ultraviolet region, typically corresponding to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the substituents on the pyridine ring.

Chromatographic Separation Techniques for Purity and Isolation

Specific methods for the chromatographic separation of this compound have not been published. The following subsections describe the general principles of techniques that would be applicable.

While HPLC is a fundamental technique for the purity assessment and purification of pharmaceutical intermediates, no specific HPLC methodology for this compound has been reported in scientific literature. A hypothetical method would need to be developed, optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and detector wavelength.

Gas chromatography is suitable for volatile and thermally stable compounds. As with HPLC, no established GC method for the analysis of this compound is available in published research. Method development would be required to determine the appropriate column, temperature program, and detector (e.g., Flame Ionization Detector - FID).

Chiral Analysis and Stereochemical Assignment

This compound possesses a chiral center at the carbon atom of the cyclopentanol ring to which the hydroxyl and pyridinyl groups are attached. Therefore, it can exist as a pair of enantiomers. However, there is no information available in the scientific literature regarding the chiral separation or the stereochemical assignment of these enantiomers. Techniques such as chiral HPLC or chiral GC would be necessary to separate the enantiomers, and methods like X-ray crystallography of a single enantiomer or its derivative would be required for the absolute stereochemical assignment.

Theoretical and Computational Studies on 1 3 Bromo Pyridin 4 Yl Cyclopentanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular energies.

Density Functional Theory (DFT) for Molecular and Electronic Propertiesiiste.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 1-(3-bromo-pyridin-4-yl)-cyclopentanol. iiste.org DFT calculations can predict a variety of molecular and electronic properties by analyzing the electron density. researchgate.net

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its optimized geometric structure. electrochemsci.org This would reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its lowest energy state.

Furthermore, DFT is used to calculate electronic properties that govern the molecule's reactivity. researchgate.net The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electron-rich nitrogen atom of the pyridine (B92270) ring and the electronegative bromine and oxygen atoms as sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine

PropertyDescriptionIllustrative Value
Total Energy The total electronic energy of the molecule in its optimized geometry.-2500 Hartrees
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.-1.2 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, indicating chemical stability.5.3 eV
Dipole Moment A measure of the overall polarity of the molecule.2.1 Debye

Computational Elucidation of Reaction Mechanisms and Transition Statesiiste.orgnih.gov

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For this compound, DFT calculations can be used to map out the potential energy surfaces of its reactions, such as nucleophilic substitution at the pyridine ring or oxidation of the alcohol. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them.

By locating the transition state structure for a given reaction, the activation energy can be calculated, which is a key determinant of the reaction rate. For instance, in the synthesis of pyridine derivatives, computational studies have been used to investigate reaction mechanisms and the role of catalysts. nih.gov This approach could be applied to understand the formation of this compound or its subsequent transformations.

Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, DFT calculations can be used to simulate:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the predicted peaks, corresponding to specific bond vibrations (e.g., O-H stretch, C-Br stretch, pyridine ring modes), can be compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated. These predictions are highly sensitive to the electronic environment of each atom and can aid in the assignment of complex experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This can provide insight into the chromophores present in the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactionsauctoresonline.org

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time.

For this compound, MD simulations can be employed to investigate its conformational flexibility. The cyclopentanol (B49286) ring can adopt various puckered conformations, and the orientation of the cyclopentanol group relative to the pyridine ring can change. MD simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), the interactions between the solute and solvent molecules can be analyzed. This can provide insights into its solubility and how the solvent influences its conformational preferences. In the context of drug discovery, MD simulations are used to study the binding of a ligand to a protein target, revealing details of the binding process and the key interactions that stabilize the complex. nih.govfigshare.com

In Silico Screening and Virtual Library Design for Chemical Space Explorationauctoresonline.org

The scaffold of this compound can serve as a starting point for the design of new molecules with desired properties, particularly in the field of drug discovery. auctoresonline.org In silico screening and the design of virtual libraries are powerful computational strategies for exploring the vast chemical space around a core structure. nih.govmalariaworld.org

A virtual library of derivatives can be generated by systematically modifying the this compound structure. For example, the bromine atom could be replaced with other functional groups, or substituents could be added to the pyridine or cyclopentanol rings. This library of virtual compounds can then be subjected to high-throughput in silico screening. This process involves using computational models to predict various properties of the molecules in the library, such as their drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and potential biological activity. auctoresonline.orgresearchgate.net

Molecular docking is a key technique used in virtual screening, where the virtual compounds are computationally fitted into the binding site of a biological target (e.g., an enzyme or receptor). nih.gov The docking scores provide an estimate of the binding affinity, allowing for the prioritization of compounds for synthesis and experimental testing. malariaworld.org

Computational Approaches to Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its reactivity or biological activity is a fundamental goal in chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that aim to establish such relationships. nih.gov

For a series of compounds related to this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). vu.nl Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with an observed activity (e.g., enzyme inhibition, receptor binding). acs.org

Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds. nih.govfigshare.com QSAR models have been successfully applied to various classes of compounds, including brominated flame retardants and substituted pyridine derivatives, to predict their biological activities and environmental fate. nih.govflemingcollege.ca

Applications of 1 3 Bromo Pyridin 4 Yl Cyclopentanol in Chemical Synthesis and Materials Science Research

A Key Synthetic Building Block and Intermediate

The strategic placement of a bromine atom on the pyridine (B92270) ring, coupled with the presence of a tertiary alcohol on the adjacent cyclopentyl group, makes 1-(3-Bromo-pyridin-4-yl)-cyclopentanol a highly valuable intermediate for synthetic chemists. This structure allows for a variety of chemical transformations, enabling the creation of diverse and complex molecular entities.

A Precursor for Complex Heterocyclic Systems and Analogs

The presence of the 3-bromopyridine (B30812) unit is a key feature that allows this compound to serve as a precursor for a wide array of more complex heterocyclic systems. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the synthesis of polycyclic and highly substituted pyridine derivatives, which are common motifs in pharmaceuticals and functional materials.

For instance, the bromine atom can be substituted to introduce aryl, alkyl, or other functional groups, leading to the formation of novel pyridine-based scaffolds. The cyclopentanol (B49286) group can also be modified or can influence the stereochemistry of subsequent reactions, further expanding the range of accessible molecular architectures. The synthesis of various 3-substituted pyridine analogs is a testament to the utility of 3-bromopyridine derivatives in constructing complex molecules.

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. The molecular framework of this compound is well-suited for DOS approaches. The combination of the rigid pyridine ring and the three-dimensional cyclopentanol group provides a core scaffold that can be systematically and divergently functionalized.

By exploiting the reactivity of both the bromopyridine and cyclopentanol moieties, chemists can introduce a wide range of substituents and structural motifs. This allows for the creation of a multitude of analogs with varying shapes, sizes, and electronic properties from a single starting material. Such libraries of compounds are invaluable in the search for new drug candidates and materials with desired properties. The principles of DOS, which focus on creating skeletal diversity, are applicable to scaffolds like this compound to explore vast areas of chemical space. nih.govmdpi.comumich.eduresearchgate.netsmolecule.com

An Intermediate in the Synthesis of Biosynthetic Analogs

Many biologically active natural products and pharmaceutical agents contain pyridine or substituted pyridine rings. The structural features of this compound make it a valuable intermediate in the synthesis of analogs of these important molecules. By using this compound as a starting point, researchers can create novel derivatives of known bioactive compounds with potentially improved efficacy, selectivity, or pharmacokinetic properties.

For example, the 3-bromopyridine core can be elaborated to mimic the heterocyclic systems found in certain alkaloids or other natural products. The cyclopentanol portion of the molecule can be modified to introduce functionalities that enhance binding to biological targets. The synthesis of analogs of farnesyl protein transferase inhibitors, for instance, has utilized 3-bromopyridine derivatives to explore structure-activity relationships. nih.gov

Catalytic Applications and Organocatalysis

Beyond its role as a synthetic building block, the pyridine nitrogen in this compound and its derivatives can actively participate in catalytic processes. This opens up possibilities for its use in the development of novel organocatalysts and as a ligand in transition metal-catalyzed reactions.

Design and Synthesis of Pyridine-Based Organocatalysts

Pyridine and its derivatives are well-established as effective organocatalysts for a variety of chemical transformations. The nitrogen atom of the pyridine ring can act as a Lewis base or a nucleophile, activating substrates and facilitating reactions. The specific substitution pattern on the pyridine ring can be tuned to modulate the catalyst's activity and selectivity.

While direct use of this compound as an organocatalyst may not be its primary application, it serves as a valuable precursor for the synthesis of more sophisticated pyridine-based organocatalysts. The bromine atom can be replaced with catalytically active moieties, and the cyclopentanol group can be modified to introduce chiral centers or other functional groups that can influence the stereochemical outcome of a reaction. The development of novel pyridine-based organocatalysts is an active area of research, with applications in a wide range of organic reactions.

Ligands for Transition Metal-Catalyzed Transformations

The pyridine nitrogen atom in this compound can coordinate to transition metals, making it and its derivatives potential ligands for a variety of catalytic transformations. The electronic and steric properties of the pyridine ring can be fine-tuned by altering the substituents, which in turn influences the properties and reactivity of the resulting metal complex.

The combination of the pyridine nitrogen and the hydroxyl group of the cyclopentanol moiety allows for the formation of bidentate ligands, which can form stable chelate complexes with transition metals. These complexes can exhibit unique catalytic activities and selectivities in reactions such as cross-coupling, hydrogenation, and oxidation. The development of new ligands is crucial for advancing the field of transition metal catalysis, and pyridine-based structures continue to be a rich source of inspiration for ligand design. acs.orgnih.govnih.govorientjchem.orgresearchgate.net

Advanced Materials Research

Advanced materials research continually seeks new molecular architectures to achieve enhanced performance in a variety of applications. Functional polymers and organic electronic materials are two areas where the precise design of molecular components is critical.

Precursors for Functional Polymer Synthesis

In theory, the structure of this compound offers potential avenues for incorporation into polymer chains. The bromo-substituted pyridine ring could serve as a reactive site for polymerization reactions, such as Suzuki or Stille coupling, which are common methods for creating conjugated polymers. The cyclopentanol group could also, in principle, be modified or used as a point of attachment for other functional groups, potentially influencing the solubility, morphology, or thermal properties of a resulting polymer.

However, there is a lack of published studies that have utilized this compound as a monomer or precursor for the synthesis of functional polymers. Consequently, no data exists on the properties or performance of any such polymers.

Components in Organic Electronic Materials

The field of organic electronics relies on molecules that can efficiently transport charge and/or emit light. The pyridine ring, being an electron-deficient system, is a common component in materials designed for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom on the pyridine ring of this compound could facilitate its integration into larger, electronically active molecules through established synthetic protocols.

Nevertheless, a review of the literature reveals no instances where this compound has been used as a component in the synthesis or fabrication of organic electronic materials. Research in this area has focused on other derivatives of pyridine and bipyridine. Therefore, no experimental data on its performance in electronic devices is available.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromo-pyridin-4-yl)-cyclopentanol, and how can purity be optimized?

A two-step approach is often employed: (1) synthesis of the pyridine ring with a bromine substituent, followed by (2) coupling to cyclopentanol. For the pyridine moiety, bromination at the 3-position can be achieved using electrophilic substitution (e.g., NBS in acetic acid). The cyclopentanol group may be introduced via nucleophilic addition or Grignard reactions, as seen in analogous syntheses of cyclopentanol derivatives . Purity optimization involves column chromatography and recrystallization, with monitoring by HPLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • NMR : 1^1H and 13^13C NMR are essential for confirming the bromopyridine and cyclopentanol connectivity. The hydroxyl proton (δ ~1.5–2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and bromine isotope pattern.
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

The 3-bromo group on the pyridine ring is susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Ullmann). Steric hindrance from the adjacent cyclopentanol may slow NAS, requiring elevated temperatures or microwave-assisted conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways involving this compound?

Density Functional Theory (DFT) can model transition states for substitution reactions, while molecular dynamics simulations assess solvation effects. Group contribution methods (e.g., for thermodynamic parameters like ΔG and Keq) are validated for cyclopentanol synthesis pathways . For example, thermodynamic calculations for cyclopentanol synthesis from cyclopentene show equilibrium constants favoring esterification over transesterification .

Q. How can contradictions in experimental data (e.g., unexpected byproducts) be resolved during synthesis?

Contradictions often arise from competing reaction pathways. For instance, if Grignard reagent addition to a pyridine precursor yields side products, consider steric effects or alternative protecting groups. Retrosynthetic analysis and in situ monitoring (e.g., FTIR for intermediate detection) help identify deviations. Case studies on similar compounds highlight the role of temperature control in minimizing byproducts .

Q. What strategies optimize catalytic systems for coupling reactions involving the bromopyridine moiety?

Palladium catalysts (e.g., Pd(PPh3)4) with ligands (XPhos, SPhos) enhance Suzuki-Miyaura coupling efficiency. Solvent choice (DMF or THF) and base (K2CO3) are critical. Recent work on Ru-Mo/CNT catalysts demonstrates improved dispersion and activity for similar substrates .

Q. How does the stereochemistry of the cyclopentanol group affect biological activity in medicinal applications?

The hydroxyl group’s spatial arrangement influences hydrogen bonding with target enzymes. For example, 1-(Aminomethyl)cyclopentanol derivatives show varied bioactivity depending on stereochemistry, as seen in antidepressant and antiviral drug studies . Molecular docking studies can predict binding affinities for enantiomers.

Methodological Guidance

Q. Designing experiments to study oxidation of the cyclopentanol moiety: What reagents and conditions are optimal?

Chromic acid (H2CrO4) effectively oxidizes cyclopentanol to cyclopentanone . For milder conditions, TEMPO/NaOCl or enzymatic systems (e.g., alcohol dehydrogenase) minimize over-oxidation. Monitor reaction progress via IR (C=O stretch at ~1700 cm1^{-1}) .

Q. What protocols ensure safe handling given regulatory concerns about cyclopentanol derivatives?

Similar compounds, like 1-[(2-Chlorophenyl)-N-(methylimino)methyl]cyclopentanol, are regulated due to precursor potential . Follow IATA guidelines for storage (-20°C in inert atmosphere) and disposal. LC-MS screening for degradation products is advised .

Q. How can thermodynamic data guide scalable synthesis of this compound?

Thermodynamic analysis of cyclopentanol synthesis (e.g., ΔH = +45 kJ/mol for esterification) suggests energy-intensive steps require heat exchange optimization . Pilot-scale reactors with continuous flow systems improve yield for endothermic reactions .

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